molecular formula C15H12ClN3 B1352176 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine CAS No. 72411-49-5

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

Cat. No.: B1352176
CAS No.: 72411-49-5
M. Wt: 269.73 g/mol
InChI Key: ICFXYKYUOKTMKG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is an organic compound belonging to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can modulate the levels of reactive oxygen species (ROS) in cells, thereby affecting cellular redox balance and oxidative stress responses.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors such as NF-κB and Nrf2, which are involved in the regulation of inflammatory and antioxidant responses . Additionally, this compound has been shown to affect the expression of genes related to apoptosis, cell proliferation, and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound has been shown to influence the activity of enzymes involved in the hexosamine biosynthetic pathway, which plays a role in cellular metabolism and signaling . Additionally, it can affect the levels of key metabolites, such as glucose and glutathione, thereby modulating cellular metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can also influence its pharmacokinetic properties and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been shown to localize to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression . Additionally, its localization to other organelles, such as mitochondria, can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 4-chlorophenylhydrazine with benzoylacetone under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid at reflux temperature.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in signal transduction pathways.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties. It has shown promise in preclinical studies for the treatment of various inflammatory diseases.

    Industry: Utilized in the development of agrochemicals and dyes due to its stable chemical structure and reactivity.

Comparison with Similar Compounds

    1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole: Similar structure but different substitution pattern.

    1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-ylamine: Methyl group instead of chlorine.

    1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-ylamine: Bromine instead of chlorine.

Uniqueness: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain biological targets.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFXYKYUOKTMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408052
Record name 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72411-49-5
Record name 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
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